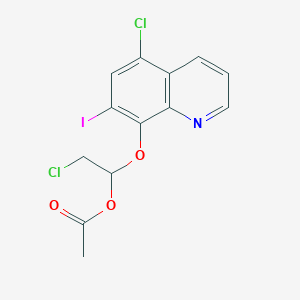
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of chlorine and iodine atoms attached to a quinoline ring, which is further linked to an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and iodine monochloride.
Etherification: The formation of the ether linkage between the quinoline derivative and ethyl acetate. This step often involves the use of a base such as sodium hydride to deprotonate the hydroxyl group on the quinoline ring, followed by reaction with ethyl bromoacetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or ethyl acetate derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of halogen atoms which can enhance biological activity.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with various molecular targets. The compound can bind to and inhibit the activity of enzymes involved in essential biological processes. For example, it may act as an inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antibacterial properties. Additionally, the presence of halogen atoms can enhance the compound’s ability to disrupt cell membranes, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: A related compound with similar halogenation on the quinoline ring, known for its antimicrobial properties.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid: Another derivative with an acetic acid moiety instead of ethyl acetate, used in similar research applications.
Uniqueness
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is unique due to the presence of both chlorine and iodine atoms on the quinoline ring, combined with an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C13H10Cl2INO3 |
|---|---|
Molecular Weight |
426.03 g/mol |
IUPAC Name |
[2-chloro-1-(5-chloro-7-iodoquinolin-8-yl)oxyethyl] acetate |
InChI |
InChI=1S/C13H10Cl2INO3/c1-7(18)19-11(6-14)20-13-10(16)5-9(15)8-3-2-4-17-12(8)13/h2-5,11H,6H2,1H3 |
InChI Key |
JGUAYCYLLIBGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCl)OC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


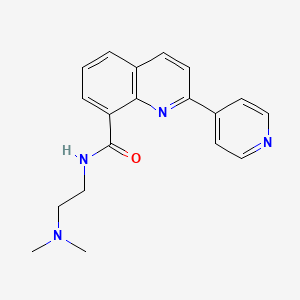

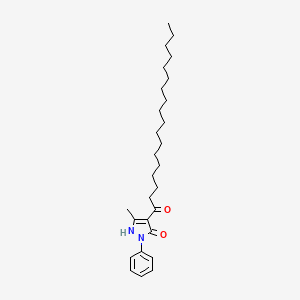
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)
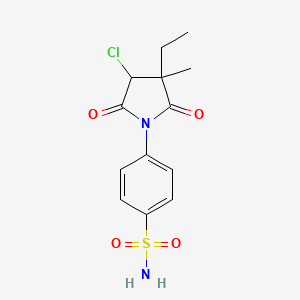

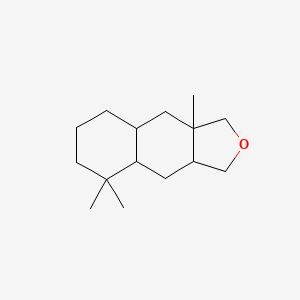

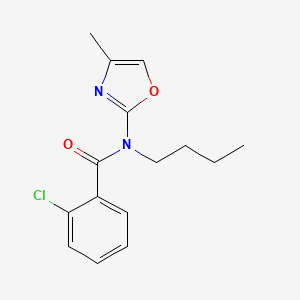
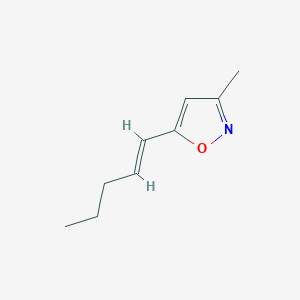
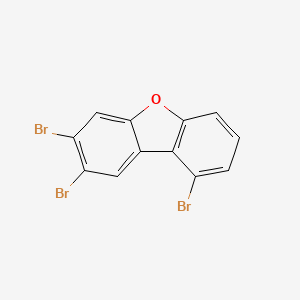
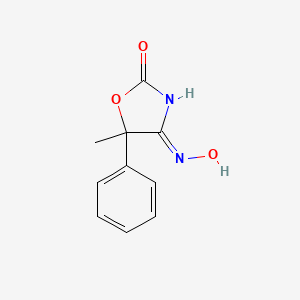
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)
